molecular formula C9H14ClNO B6589998 (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride CAS No. 950477-78-8

(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride

Cat. No.: B6589998
CAS No.: 950477-78-8
M. Wt: 187.7
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Description

(1S)-2-Methoxy-1-phenylethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of 2-methoxyacetophenone using a chiral amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions to ensure high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium or platinum catalysts can also be employed to achieve the desired reduction. The final product is often purified through recrystallization or chromatographic techniques to obtain the hydrochloride salt form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenylethanamine derivatives.

Scientific Research Applications

(1S)-2-Methoxy-1-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including neurotransmitter analogs.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

    (1R)-2-Methoxy-1-phenylethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Methoxy-1-phenylethan-1-amine hydrochloride: The racemic mixture of the compound.

    2-Methoxy-1-phenylethan-1-amine: The free base form without the hydrochloride salt.

Uniqueness: (1S)-2-Methoxy-1-phenylethan-1-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This enantiomeric purity is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Properties

CAS No.

950477-78-8

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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